molecular formula C22H23FN4O3S B10918487 N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10918487
M. Wt: 442.5 g/mol
InChI Key: ZMOUFHCYNGEXPD-UHFFFAOYSA-N
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Description

N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, pyrazolyl, propyl, oxopyrrolidinyl, and benzenesulfonamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluorophenyl-1H-pyrazole intermediate, which is then reacted with a propylating agent to introduce the propyl group. Subsequent steps involve the introduction of the oxopyrrolidinyl group and the benzenesulfonamide moiety through nucleophilic substitution and sulfonation reactions, respectively. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
  • N-{3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Uniqueness

N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23FN4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[3-[3-(4-fluorophenyl)pyrazol-1-yl]propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C22H23FN4O3S/c23-18-6-4-17(5-7-18)21-12-16-26(25-21)14-2-13-24-31(29,30)20-10-8-19(9-11-20)27-15-1-3-22(27)28/h4-12,16,24H,1-3,13-15H2

InChI Key

ZMOUFHCYNGEXPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCCN3C=CC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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